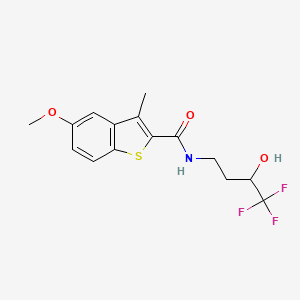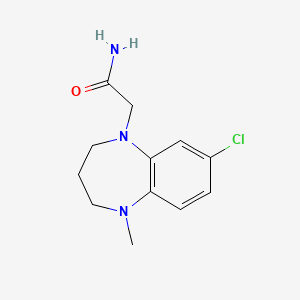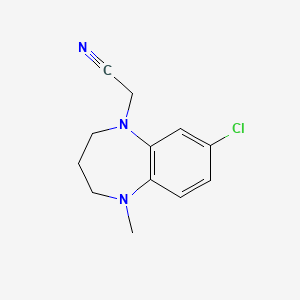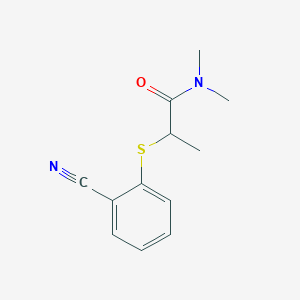
N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)oxolane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)oxolane-2-carboxamide, commonly known as MOPAC, is a novel compound with potential applications in scientific research. MOPAC belongs to the class of pyrrolidinyl oxolane carboxamides and has attracted significant attention due to its unique chemical properties and potential uses in various scientific fields.
作用機序
MOPAC exerts its effects through the activation of the mu-opioid receptor, which is involved in the regulation of pain and mood. MOPAC binds to the receptor and activates downstream signaling pathways, leading to the inhibition of pain and inflammation. MOPAC has also been found to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
MOPAC has been found to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, MOPAC has shown promising results in the treatment of anxiety and depression. MOPAC has also been found to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
実験室実験の利点と制限
One of the main advantages of MOPAC is its potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, MOPAC has shown promising results in the treatment of anxiety and depression. However, MOPAC has limited solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research and development of MOPAC. One potential direction is the investigation of the potential applications of MOPAC in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration of MOPAC for different applications. Finally, the development of novel formulations of MOPAC with improved solubility and bioavailability may further enhance its potential applications in scientific research.
合成法
The synthesis of MOPAC involves the reaction of 5-methyl-2-oxo-1-phenylpyrrolidine-3-carboxylic acid with oxalyl chloride, followed by the addition of 2-amino-2-methyl-1-propanol and oxalyl chloride. The resulting product is then treated with acetic anhydride to produce MOPAC. This method has been optimized to yield high purity and a high yield of MOPAC.
科学的研究の応用
MOPAC has shown potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. MOPAC has been found to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, MOPAC has shown promising results in the treatment of anxiety and depression.
特性
IUPAC Name |
N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-10-13(17-15(19)14-8-5-9-21-14)16(20)18(11)12-6-3-2-4-7-12/h2-4,6-7,11,13-14H,5,8-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPXLJKFVLUUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)N1C2=CC=CC=C2)NC(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-thieno[3,2-d]pyrimidin-4-ylthiophene-2-carboxamide](/img/structure/B7592494.png)



![N-cyclopentyl-N-[2-(dimethylamino)ethyl]-2-methyl-4-(1,2,4-triazol-1-yl)benzamide](/img/structure/B7592519.png)
![2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7592521.png)
![3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7592535.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide](/img/structure/B7592544.png)




![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(2-methylpyrazol-3-yl)methanone](/img/structure/B7592572.png)